1-(1-Pyrazolyl)cyclopentanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of 1-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate, followed by cyclization with an appropriate reagent to form the pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper compounds . Major products formed from these reactions vary based on the specific reagents and conditions used but often include substituted pyrazole derivatives .
Scientific Research Applications
1-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, influencing biological processes such as inflammation and microbial growth . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid: Similar in structure but with a pyrrole ring instead of a pyrazole ring.
2-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid: Contains a methyl group on the pyrazole ring, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-pyrazol-1-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c12-8(13)9(4-1-2-5-9)11-7-3-6-10-11/h3,6-7H,1-2,4-5H2,(H,12,13) |
InChI Key |
KOWOSSQJZVHRRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)O)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.